N-[(3S)-2-oxopyrrolidin-3-yl]formamide
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Overview
Description
N-[(3S)-2-oxopyrrolidin-3-yl]formamide is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol . It is a nitrogen-containing heterocyclic compound, specifically a pyrrolidinone derivative, which has applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
N-[(3S)-2-oxopyrrolidin-3-yl]formamide is a member of the class of pyrrolidin-2-ones The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a member of the class of pyrrolidin-2-ones, it may interact with its targets via hydrogen bonding, given the presence of the amide functional group .
Preparation Methods
The synthesis of N-[(3S)-2-oxopyrrolidin-3-yl]formamide typically involves the reaction of pyrrolidinone derivatives with formamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
N-[(3S)-2-oxopyrrolidin-3-yl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[(3S)-2-oxopyrrolidin-3-yl]formamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
N-[(3S)-2-oxopyrrolidin-3-yl]formamide can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share a similar core structure but may have different functional groups, leading to variations in their chemical and biological properties.
Lactams: These are cyclic amides that include pyrrolidinone and other related structures.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various research and industrial applications.
Properties
CAS No. |
146679-04-1 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
N-[(3S)-2-oxopyrrolidin-3-yl]formamide |
InChI |
InChI=1S/C5H8N2O2/c8-3-7-4-1-2-6-5(4)9/h3-4H,1-2H2,(H,6,9)(H,7,8)/t4-/m0/s1 |
InChI Key |
XZQFGMJAIGQKHP-BYPYZUCNSA-N |
Isomeric SMILES |
C1CNC(=O)[C@H]1NC=O |
Canonical SMILES |
C1CNC(=O)C1NC=O |
Purity |
95 |
Origin of Product |
United States |
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